3-[(4-Bromophenoxy)methyl]benzoic acid
Description
Introduction and Chemical Identity
Chemical Structure and Classification
3-[(4-Bromophenoxy)methyl]benzoic acid (C₁₄H₁₁BrO₃, molecular weight 307.14 g/mol) features two aromatic rings connected by an ether linkage (Figure 1). The benzoic acid moiety is substituted at the 3-position with a methylene-bridged 4-bromophenoxy group. Key structural attributes include:
- Aromatic Systems : The parent benzoic acid and 4-bromophenoxy rings adopt planar configurations, with bond lengths of 1.39–1.41 Å for C–C bonds and 1.76–1.79 Å for C–Br bonds, consistent with sp² hybridization.
- Substituent Geometry : The methylene bridge (-CH₂-) between the oxygen atom and the benzoic acid ring introduces torsional flexibility, with dihedral angles between the aromatic rings ranging from 55° to 75° depending on crystallographic packing.
- Functional Groups : The carboxylic acid (-COOH) and ether (-O-) groups contribute to hydrogen-bonding networks, while the bromine atom enhances electrophilic substitution reactivity.
Table 1: Structural comparison with related phenoxybenzoic acids
| Compound | Molecular Formula | Substituent Position | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₄H₁₁BrO₃ | 3-(4-Br-phenoxymethyl) | -COOH, -O-, -Br |
| 4-[(4-Bromophenoxy)methyl]benzoic acid | C₁₄H₁₁BrO₃ | 4-(4-Br-phenoxymethyl) | -COOH, -O-, -Br |
| 3-Phenoxybenzoic acid | C₁₃H₁₀O₃ | 3-Phenoxy | -COOH, -O- |
The bromine atom at the para position of the phenoxy ring distinguishes this compound from non-halogenated analogs, significantly altering its electronic profile and steric interactions.
Nomenclature and Identification
Systematic Nomenclature
Spectroscopic Identifiers
- Infrared (IR) : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch of carboxylic acid), 1250–1270 cm⁻¹ (C–O–C ether stretch), and 560–580 cm⁻¹ (C–Br vibration).
- Nuclear Magnetic Resonance (NMR) :
Chromatographic Data
Historical Context in Organic Chemistry
The synthesis of this compound emerged from mid-20th-century advancements in Ullmann-type coupling reactions, which enabled efficient aryl ether formation. Early routes involved:
- Friedel-Crafts Alkylation : Reacting 4-bromophenol with 3-(bromomethyl)benzoic acid in the presence of AlCl₃ (1950s–1970s).
- Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-bromophenol with 3-(hydroxymethyl)benzoic acid (1980s–present).
The compound gained prominence as a precursor in pharmaceutical intermediates, particularly for anticonvulsants and nonsteroidal anti-inflammatory drugs (NSAIDs) requiring brominated aromatic motifs. Its stability under acidic conditions made it advantageous for solid-phase peptide synthesis linkers in the 1990s.
Position within Phenoxybenzoic Acid Family
This compound occupies a unique niche due to its balanced hydrophobicity (logP ≈ 3.2) and electronic effects:
- Electronic Effects : The electron-withdrawing bromine atom decreases the phenoxy ring’s electron density (+M effect), reducing the carboxylic acid’s pKa (≈3.8) compared to non-halogenated analogs (pKa ≈ 4.2).
- Steric Profile : The meta substitution pattern prevents conjugation between the ether oxygen and carboxylic acid group, unlike para-substituted derivatives.
- Comparative Reactivity :
Table 2: Properties relative to key phenoxybenzoic acids
| Property | This compound | 3-Phenoxybenzoic acid | 4-[(4-Bromophenoxy)methyl]benzoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 307.14 | 214.22 | 307.14 |
| Melting Point (°C) | 182–183 | 145–147 | 175–177 |
| Aqueous Solubility (mg/L) | 28.5 | 410 | 19.8 |
| logP | 3.2 | 2.1 | 3.4 |
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJFWCQRVFWJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342813 | |
| Record name | 3-(4-bromophenoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855749-65-4 | |
| Record name | 3-(4-bromophenoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 855749-65-4 | |
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Preparation Methods
Nucleophilic Substitution Reaction
The most common method for synthesizing this compound involves the reaction of 4-bromophenol with 3-(chloromethyl)benzoic acid under basic conditions.
-
- The phenoxide ion generated from 4-bromophenol acts as a nucleophile, attacking the chloromethyl group of 3-(chloromethyl)benzoic acid.
- This reaction leads to the formation of the desired product through a substitution mechanism.
-
- Reagents :
- 4-bromophenol
- 3-(chloromethyl)benzoic acid
- Base (e.g., sodium hydroxide or potassium carbonate)
- Reagents :
Typical Yield : The reaction can yield significant amounts of the desired compound, often exceeding 70% under optimized conditions.
Alternative Synthetic Routes
While the nucleophilic substitution is predominant, other synthetic routes may include:
-
- The carboxylic acid group can react with alcohols to form esters, which can be further transformed into the target compound.
Oxidation and Reduction Reactions :
- The functional groups within the compound allow it to undergo various oxidation and reduction processes, potentially modifying its structure for specific applications.
Reaction Conditions and Analysis
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium hydroxide, potassium carbonate | Basic medium, room temperature |
| Esterification | Alcohols (e.g., methanol, ethanol) | Acid catalyst (e.g., sulfuric acid), reflux |
| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic conditions |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
Major Products from Reactions
- Substitution Reactions : Various products depending on the nucleophile used.
- Esterification : Formation of esters which can be hydrolyzed back to acids.
- Oxidation : Conversion to higher oxidation states or other functional groups.
- Reduction : Conversion to alcohols or other reduced forms.
Industrial Considerations
In an industrial context, the production of this compound would likely follow similar pathways as laboratory synthesis but scaled up for efficiency and cost-effectiveness.
-
- Continuous flow reactors may be employed to enhance reaction times and yields.
-
- Rigorous purification methods such as recrystallization or chromatography are essential to ensure high purity standards.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Conversion to alcohols or other reduced forms.
Esterification: Formation of esters.
Scientific Research Applications
3-[(4-Bromophenoxy)methyl]benzoic acid has several applications in scientific research:
Biology: Potential use in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenoxy)methyl]benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The bromophenoxy group can participate in halogen bonding, while the benzoic acid moiety can engage in hydrogen bonding and other interactions. These interactions can influence biological pathways and chemical reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-[(4-Bromophenoxy)methyl]benzoic acid with structurally related compounds:
Biological Activity
3-[(4-Bromophenoxy)methyl]benzoic acid, a compound with the molecular formula C14H11BrO3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The structure of this compound features a brominated phenyl group attached to a benzoic acid moiety through a methylene linker. This unique structure may contribute to its biological activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various compounds for their antibacterial effects, this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing effective inhibition at concentrations as low as 32 µg/mL for certain strains.
2. Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are critical in mediating inflammatory responses.
3. Other Pharmacological Activities
Emerging research suggests additional pharmacological activities for this compound, including:
- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antitumor Activity: Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells in vitro, suggesting a possible role in cancer therapy.
Data Table of Biological Activities
| Activity Type | Effectiveness (MIC µg/mL) | Mechanism of Action |
|---|---|---|
| Antimicrobial | 32 | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | N/A | Inhibition of NF-κB signaling |
| Antioxidant | N/A | Free radical scavenging |
| Antitumor | N/A | Inhibition of cell proliferation |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study published in Molecules, researchers evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results highlighted its superior activity against gram-positive bacteria compared to other derivatives, supporting its potential use as an antibacterial agent in clinical settings .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties was conducted using LPS-stimulated RAW 264.7 macrophages. The compound was found to significantly reduce nitric oxide (NO) production and inhibit the expression of iNOS and COX-2 genes, further elucidating its mechanism of action in mitigating inflammation .
Q & A
Q. What are the standard synthetic routes for preparing 3-[(4-Bromophenoxy)methyl]benzoic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzyl ether linkage can be formed via Williamson ether synthesis between 4-bromophenol and a methylene-linked benzoic acid precursor. Key steps include:
- Alkylation : Reacting 4-bromophenol with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the phenoxymethyl intermediate.
- Hydrolysis : Acidic or basic hydrolysis of the ester group to yield the carboxylic acid moiety.
Critical conditions: - Temperature : Reactions are often conducted at 45–80°C to balance reactivity and side reactions .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data discrepancies resolved?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), the methylene bridge (δ 4.8–5.2 ppm, singlet), and the carboxylic acid proton (broad, δ 12–13 ppm). Discrepancies between theoretical and experimental shifts may arise from solvent effects or hydrogen bonding; deuterated DMSO is recommended for resolving acidic protons .
- FT-IR : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹).
- HPLC/MS : Used to verify purity and molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻). Calibrate with standards to address retention time variability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
- Storage : Store in a cool, dry place away from oxidizers and strong acids/bases. Stability tests indicate no decomposition below 100°C .
Advanced Research Questions
Q. How can computational tools like retrosynthetic analysis and database mining improve the design of derivatives of this compound?
Methodological Answer:
- Retrosynthetic Planning : Tools like Pistachio and Reaxys identify feasible precursors (e.g., 4-bromophenol and methyl benzoate derivatives) and reaction pathways (e.g., Suzuki coupling for aryl modifications) .
- Density Functional Theory (DFT) : Predict substituent effects on electronic properties (e.g., Hammett constants for meta/para-substituted analogs) .
- Template Relevance Models : Prioritize high-plausibility routes by scoring reaction feasibility (plausibility >0.01) and compatibility with functional groups (e.g., avoiding ester hydrolysis during alkylation) .
Q. What strategies address low yields in the coupling step during the synthesis of this compound derivatives?
Methodological Answer:
- Catalyst Optimization : Replace traditional bases with milder alternatives (e.g., Cs₂CO₃) to reduce side reactions like ester hydrolysis .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of phenolic intermediates, while toluene minimizes byproduct formation .
- Microwave-Assisted Synthesis : Reduce reaction times (from 24h to 1–2h) and improve yields by 15–20% via controlled heating .
Q. How can researchers resolve contradictions in experimental and theoretical NMR data for novel analogs of this compound?
Methodological Answer:
- Dynamic NMR Studies : Assess rotational barriers in hindered substituents (e.g., ortho-methyl groups) causing signal splitting .
- Solvent Titration : Compare shifts in DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding interactions distorting predicted values .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
